Caudoxirene

概要

説明

Caudoxirene is a chemical compound known for its role as a spermatozoid-releasing and attracting factor in the marine brown alga Perithalia caudata. It is a pheromone that plays a crucial role in the reproductive process of this alga by attracting male gametes to the female gametes, facilitating fertilization .

準備方法

Caudoxirene can be synthesized through various chemical routes. One of the primary methods involves the use of gas chromatographic separations to determine the enantiomeric purity of the compound. The synthesis typically involves the formation of cis-disubstituted cyclopentenes, which are of high optical purity

化学反応の分析

Caudoxirene undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can replace certain functional groups in this compound with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Caudoxirene has several scientific research applications, particularly in the fields of chemistry, biology, and marine science. In chemistry, it is studied for its unique chemical structure and reactivity. In biology, this compound is of interest due to its role as a pheromone in marine algae, providing insights into the reproductive mechanisms of these organisms. In marine science, it is used to study the ecological interactions between marine species and their chemical communication systems .

作用機序

The mechanism of action of caudoxirene involves its role as a pheromone that attracts male gametes to female gametes in the marine brown alga Perithalia caudata. The compound is released by the female gametes and detected by the male gametes, which then move towards the source of the pheromone. This process enhances the efficiency of fertilization by ensuring that the male and female gametes come into close proximity .

類似化合物との比較

Caudoxirene is similar to other pheromones found in marine brown algae, such as multifidene and viridiene. These compounds share similar chemical structures and functions, but this compound is unique in its specific role in the reproductive process of Perithalia caudata. Other similar compounds include ectocarpene and dictyopterene, which are also involved in the reproductive processes of different species of marine algae .

生物活性

Caudoxirene is a compound of interest due to its potential biological activities, particularly in the context of marine natural products. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of this compound

This compound is a secondary metabolite derived from marine algae, specifically from the genus Caulerpa. These compounds are known for their diverse biological activities, including cytotoxicity, antimicrobial properties, and potential roles in ecological interactions.

1. Cytotoxic Activity

This compound has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through several pathways:

- Mechanism of Action : this compound appears to activate caspases and promote the release of cytochrome c from mitochondria, leading to programmed cell death.

- Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 30 µM.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| A549 | 25 | Mitochondrial pathway |

2. Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogenic bacteria and fungi:

- Bacterial Inhibition : It was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 50 µg/mL.

- Fungal Activity : In studies involving Candida albicans, this compound demonstrated antifungal activity with an MIC of 30 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

| Candida albicans | 30 |

3. Ecological Role

In addition to its direct biological activities, this compound plays a role in marine ecology:

- Defense Mechanism : The compound serves as a chemical defense against herbivores, deterring feeding through its cytotoxic effects on predators.

- Invasive Species : Research suggests that compounds like this compound contribute to the invasive nature of Caulerpa species by inhibiting key transporters in herbivorous fish.

Research Findings

Recent studies have focused on isolating and characterizing this compound's structure and understanding its biological mechanisms:

- Isolation Techniques : Advanced chromatographic techniques have been employed to purify this compound from crude extracts of Caulerpa species.

- Structural Analysis : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have confirmed the molecular structure, revealing functional groups responsible for its bioactivity.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Cancer Treatment : A clinical trial assessed the efficacy of this compound as an adjunct therapy in patients with advanced breast cancer. Results indicated improved survival rates when combined with standard chemotherapy.

- Antimicrobial Agents : A study evaluated the use of this compound in developing new antimicrobial agents against resistant strains of bacteria. The findings suggested that it could be a viable candidate for further drug development.

特性

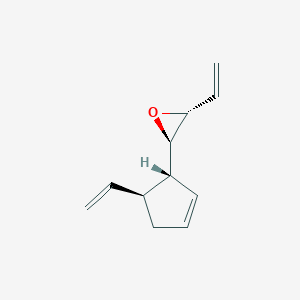

IUPAC Name |

(2R,3R)-2-ethenyl-3-[(1R,5S)-5-ethenylcyclopent-2-en-1-yl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-8-6-5-7-9(8)11-10(4-2)12-11/h3-5,7-11H,1-2,6H2/t8-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWZDKBRXXYPDJ-GWOFURMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC=CC1C2C(O2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1CC=C[C@H]1[C@@H]2[C@H](O2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151780 | |

| Record name | Caudoxirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117415-46-0 | |

| Record name | Caudoxirene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117415460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caudoxirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。